[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid
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Overview
Description
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluoro-phenylamino group attached to the thiazole ring, which is further connected to an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 2-fluoroaniline with thioamide derivatives under specific conditions. The process generally includes:
Formation of the Thiazole Ring: This step involves the cyclization of 2-fluoroaniline with a thioamide derivative in the presence of a suitable catalyst, such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Introduction of the Acetic Acid Moiety: The resulting thiazole intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions (e.g., sodium hydroxide) to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. It can also interact with inflammatory mediators, reducing inflammation.
Pathways Involved: The inhibition of key enzymes and signaling pathways in cancer cells, leading to apoptosis (programmed cell death) and reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Chloro-phenylamino)-thiazol-4-yl]-acetic acid
- [2-(2-Bromo-phenylamino)-thiazol-4-yl]-acetic acid
- [2-(2-Methyl-phenylamino)-thiazol-4-yl]-acetic acid
Uniqueness
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid is unique due to the presence of the fluoro group, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluoro group can also influence the compound’s lipophilicity and ability to cross cell membranes, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-3-1-2-4-9(8)14-11-13-7(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJBINLPXHJZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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